molecular formula C14H21Cl2NO B1424000 3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride CAS No. 1220035-32-4

3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride

Cat. No. B1424000
M. Wt: 290.2 g/mol
InChI Key: QKOSXSWNZHDWJQ-UHFFFAOYSA-N
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Description

“3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C14H21Cl2NO . It is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular weight of “3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride” is 290.22864 . More detailed structural analysis such as X-ray diffraction or NMR spectroscopy would be needed to determine the exact molecular structure.

Scientific Research Applications

Metabolic Activity in Obese Rats

  • Study Findings : Chronic administration of a related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, led to reduced food intake and weight gain in obese rats. This was accompanied by an increase in free fatty acid concentration in treated obese rats (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity

  • Study Insights : Another study on a similar compound indicated an impact on feeding behavior, where it affected the satiety center, reducing obesity induced by gold thioglucose in mice. The compound showed low toxicity and lacked psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).

Molecular Geometry and Intermolecular Interactions

  • Research Outcome : Aminoalkanol derivatives, including variants of the compound , have been explored for their anticonvulsant properties. Studies revealed significant differences in molecular geometry and intermolecular interactions based on the position of the methyl substituent and N-oxide formation (Żesławska et al., 2020).

Anti-Cancer Potential

  • Findings : Piperidine pharmacophore-containing compounds have shown efficacy against various diseases, including cancer. Specific derivatives of the compound demonstrated potential as anti-cancer agents, particularly against hematological cancer cell lines (Ramalingam et al., 2022).

Molecular Interaction Studies

  • Study Results : The interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound structurally similar to the one , with the CB1 cannabinoid receptor was investigated. This study provides insights into the molecular interactions and pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Corrosion Inhibition

  • Research Insights : Piperidine and its derivatives, including those similar to the compound , have been studied as corrosion inhibitors for copper in sulfuric acid. These studies provide insights into the structure-dependent electron donor properties and mode of adsorption relevant to corrosion inhibition (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Safety And Hazards

According to the safety data sheet, this compound is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

3-[(2-chloro-4,6-dimethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-10-6-11(2)14(13(15)7-10)17-9-12-4-3-5-16-8-12;/h6-7,12,16H,3-5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOSXSWNZHDWJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC2CCCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride

CAS RN

1220035-32-4
Record name Piperidine, 3-[(2-chloro-4,6-dimethylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220035-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride
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